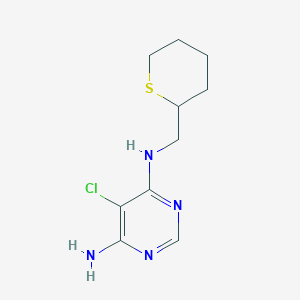![molecular formula C11H16ClNO2S B6634094 N-[(3-chloro-4-methylphenyl)methyl]-2-methylsulfonylethanamine](/img/structure/B6634094.png)
N-[(3-chloro-4-methylphenyl)methyl]-2-methylsulfonylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-chloro-4-methylphenyl)methyl]-2-methylsulfonylethanamine, commonly known as clonidine, is a medication that is commonly used to treat hypertension, attention deficit hyperactivity disorder (ADHD), and opioid withdrawal symptoms. Clonidine is classified as an alpha-2 adrenergic receptor agonist, which means it acts on the receptors in the brain that regulate blood pressure, heart rate, and other physiological functions.
科学的研究の応用
Clonidine has been extensively studied for its use in treating hypertension, N-[(3-chloro-4-methylphenyl)methyl]-2-methylsulfonylethanamine, and opioid withdrawal symptoms. In addition, clonidine has been investigated for its potential use in treating other medical conditions, such as anxiety, depression, and post-traumatic stress disorder (PTSD). Clonidine has also been studied for its effects on cognitive function, memory, and learning.
作用機序
Clonidine acts on the alpha-2 adrenergic receptors in the brain, which are responsible for regulating blood pressure, heart rate, and other physiological functions. By binding to these receptors, clonidine reduces the release of norepinephrine, a neurotransmitter that increases blood pressure and heart rate. This results in a decrease in blood pressure and heart rate, which makes clonidine an effective medication for treating hypertension.
Biochemical and Physiological Effects:
Clonidine has a number of biochemical and physiological effects on the body. In addition to reducing blood pressure and heart rate, clonidine can also cause sedation, dry mouth, constipation, and other side effects. Clonidine can also affect the release of other neurotransmitters in the brain, such as dopamine and serotonin, which may contribute to its effects on cognitive function and memory.
実験室実験の利点と制限
Clonidine has a number of advantages for use in lab experiments. It is a well-studied medication with a known mechanism of action, making it a useful tool for investigating the role of alpha-2 adrenergic receptors in various physiological and pathological conditions. However, there are also some limitations to using clonidine in lab experiments. For example, its effects on other neurotransmitters in the brain may complicate the interpretation of results, and its use may be limited by its side effects and potential for abuse.
将来の方向性
There are a number of future directions for research on clonidine. One area of interest is its potential use in treating other medical conditions, such as anxiety, depression, and PTSD. Another area of interest is its effects on cognitive function, memory, and learning, which may have implications for the treatment of neurological disorders. Additionally, further research is needed to better understand the mechanisms of action of clonidine and its effects on other neurotransmitters in the brain.
合成法
Clonidine is synthesized by reacting 3-chloro-4-methylbenzaldehyde with 2-methylsulfonylethylamine in the presence of sodium borohydride. The resulting product is then purified through a series of chemical reactions to obtain the final product, clonidine.
特性
IUPAC Name |
N-[(3-chloro-4-methylphenyl)methyl]-2-methylsulfonylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO2S/c1-9-3-4-10(7-11(9)12)8-13-5-6-16(2,14)15/h3-4,7,13H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBIVPAQNTXIGAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNCCS(=O)(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chloro-4-methylphenyl)methyl]-2-methylsulfonylethanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[Cyclopropyl-(2-methylpyridine-4-carbonyl)amino]acetic acid](/img/structure/B6634021.png)
![3-Methyl-3-[(2-methylpyridine-4-carbonyl)amino]butanoic acid](/img/structure/B6634033.png)
![2-[[(2-Methylpyridine-4-carbonyl)amino]methyl]butanoic acid](/img/structure/B6634039.png)
![5-chloro-4-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-4,6-diamine](/img/structure/B6634063.png)
![5-chloro-4-N-[2-(cyclohexen-1-yl)ethyl]pyrimidine-4,6-diamine](/img/structure/B6634076.png)
![1-[4-(6-Amino-5-chloropyrimidin-4-yl)piperazin-1-yl]-2-methylpropan-2-ol](/img/structure/B6634089.png)

![N-[(3-chloro-4-methylphenyl)methyl]pyridin-3-amine](/img/structure/B6634100.png)

![[1-[(3-Chloro-4-methylphenyl)methyl]piperidin-4-yl]methanamine](/img/structure/B6634105.png)
![1-[(3-Chloro-4-methylphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B6634107.png)

![4-[(3R)-3-methylmorpholine-4-carbonyl]-1H-pyridin-2-one](/img/structure/B6634121.png)
![4-[(5-Bromopyridin-3-yl)amino]butan-1-ol](/img/structure/B6634125.png)